molecular formula C17H23N3O3 B2683593 Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate CAS No. 2411335-08-3

Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate

Cat. No. B2683593
CAS RN: 2411335-08-3
M. Wt: 317.389
InChI Key: JGLGICPHPTYUJX-VOTSOKGWSA-N
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Description

Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC).

Scientific Research Applications

Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate has also demonstrated activity against T790M, a common resistance mutation found in NSCLC patients.

Mechanism of Action

Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate selectively inhibits mutant forms of EGFR, including the T790M mutation, while sparing wild-type EGFR. This selective inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in NSCLC cells.
Biochemical and Physiological Effects:
Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate has been shown to have a favorable safety profile in clinical trials, with most adverse events being mild to moderate in severity. The most common adverse events include diarrhea, rash, and nausea. Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate has also been shown to have a longer half-life than first-generation EGFR TKIs, allowing for once-daily dosing.

Advantages and Limitations for Lab Experiments

Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, as well as its favorable safety profile. However, its high cost and limited availability may limit its use in some lab settings.

Future Directions

For Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate include exploring its potential in combination with other targeted therapies, as well as investigating its activity in other types of cancer. Additionally, the development of resistance to Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate remains a challenge, and further research is needed to overcome this issue.

Synthesis Methods

The synthesis of Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate involves the reaction of (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoic acid with methyl iodide in the presence of a base. The resulting product is then purified and crystallized to obtain Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate.

properties

IUPAC Name

methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-23-17(22)7-6-16(21)19-13-14-8-9-18-15(12-14)20-10-4-2-3-5-11-20/h6-9,12H,2-5,10-11,13H2,1H3,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLGICPHPTYUJX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NCC1=CC(=NC=C1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NCC1=CC(=NC=C1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate

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